

# L-Alanine Benzyl Ester Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *benzyl 2-aminopropanoate*

Cat. No.: *B8808450*

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This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of L-alanine benzyl ester hydrochloride. This crucial amino acid derivative serves as a fundamental building block in peptide synthesis and various other applications within the pharmaceutical and biotechnology industries.

## Chemical Structure and Properties

L-alanine benzyl ester hydrochloride is the hydrochloride salt of the benzyl ester of L-alanine. The esterification of the carboxylic acid group with a benzyl group and the subsequent formation of a hydrochloride salt enhances the compound's stability and utility in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	215.68 g/mol	[1]
CAS Number	5557-83-5	
Appearance	White to off-white crystalline powder	[2]
Melting Point	133-142 °C	[2]
Purity	≥98% (HPLC)	[1][3]
Solubility	Soluble in water, methanol, and ethanol.	
Storage	-20°C, protected from moisture.[1]	

Structure Diagram:

Caption: Chemical structure of L-alanine benzyl ester hydrochloride.

## Spectroscopic Data

Precise structural elucidation and purity assessment are critical for the application of L-alanine benzyl ester hydrochloride in research and development. Below is a summary of expected spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts ( $\delta$ ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

<sup>1</sup>H NMR (Proton NMR):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.30-7.45	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~5.20	s	2H	Benzyl CH <sub>2</sub>
~4.15	q	1H	$\alpha$ -CH
~1.60	d	3H	Alanine CH <sub>3</sub>
~8.50 (broad)	s	3H	NH <sub>3</sub> <sup>+</sup>

<sup>13</sup>C NMR (Carbon NMR):

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	Ester C=O
~135	Aromatic C (quaternary)
~128-129	Aromatic CH
~67	Benzyl CH <sub>2</sub>
~50	$\alpha$ -CH
~16	Alanine CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-3200	Strong, broad	N-H stretch (from NH <sub>3</sub> <sup>+</sup> )
~2900-3000	Medium	C-H stretch (aliphatic and aromatic)
~1740	Strong	C=O stretch (ester)
~1500, 1600	Medium	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.<sup>[1]</sup> Electron impact (EI) or electrospray ionization (ESI) can be used.

- **Molecular Ion (M<sup>+</sup>):** The molecular weight of the free base (L-alanine benzyl ester) is 179.22 g/mol . In ESI-MS, a prominent peak at m/z = 180.23 [M+H]<sup>+</sup> would be expected.
- **Key Fragmentation Patterns:** Common fragmentation would involve the loss of the benzyl group (C<sub>7</sub>H<sub>7</sub>, 91 m/z) or the entire benzyloxycarbonyl group.

## Experimental Protocols

### Synthesis of L-Alanine Benzyl Ester Hydrochloride

A common and efficient method for the synthesis of L-alanine benzyl ester hydrochloride is through the esterification of L-alanine with benzyl alcohol using thionyl chloride.

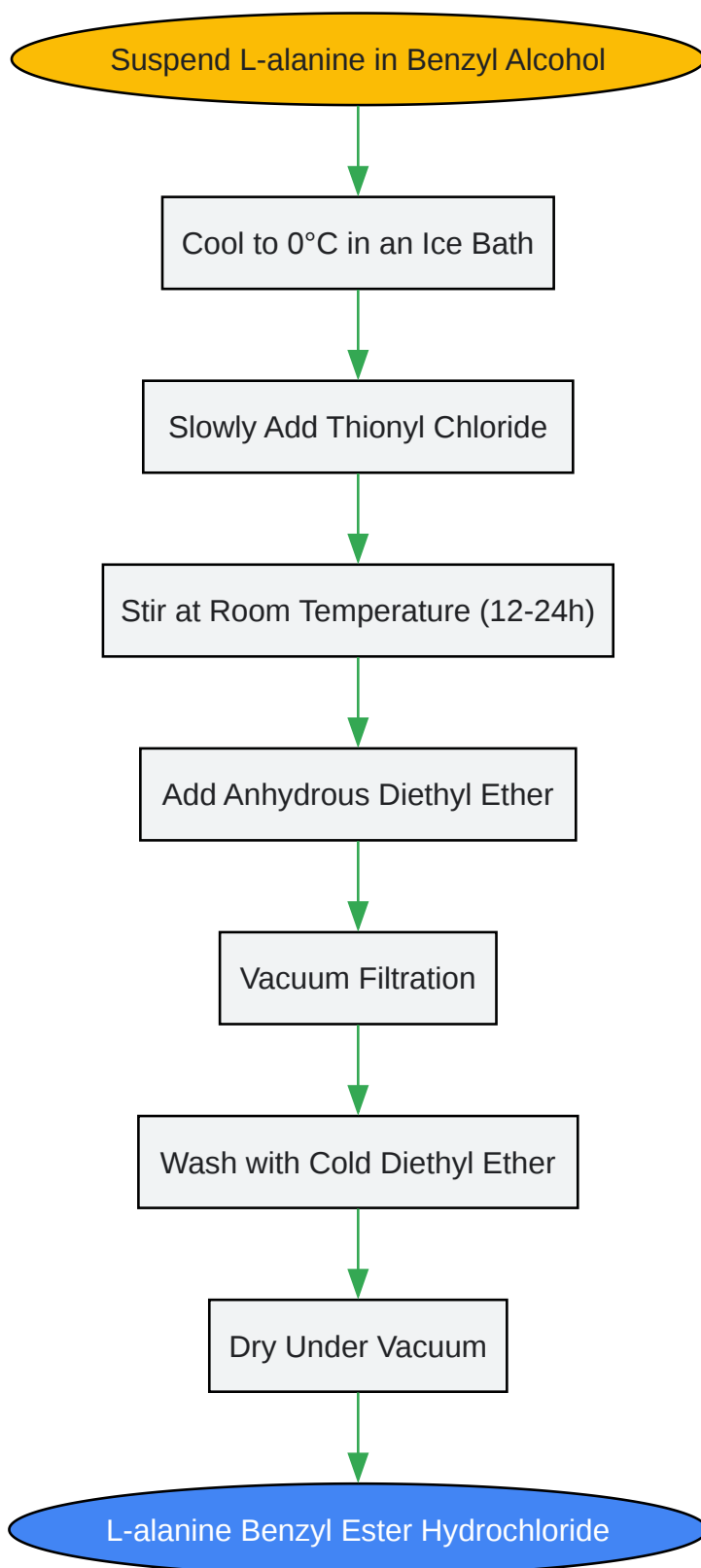
Materials:

- L-alanine
- Benzyl alcohol
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous diethyl ether

- Magnetic stirrer and stirring bar
- Round-bottom flask
- Reflux condenser with a drying tube
- Ice bath
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine (1.0 equivalent) in an excess of benzyl alcohol (e.g., 5-10 equivalents).
- **Cooling:** Cool the suspension in an ice bath to 0°C with continuous stirring.
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0°C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
- **Isolation:** Collect the white precipitate by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted benzyl alcohol and other impurities.
- **Drying:** Dry the purified L-alanine benzyl ester hydrochloride under vacuum to obtain a white crystalline solid.



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Caption: Experimental workflow for the synthesis of L-alanine benzyl ester hydrochloride.

## Applications in Drug Development and Research

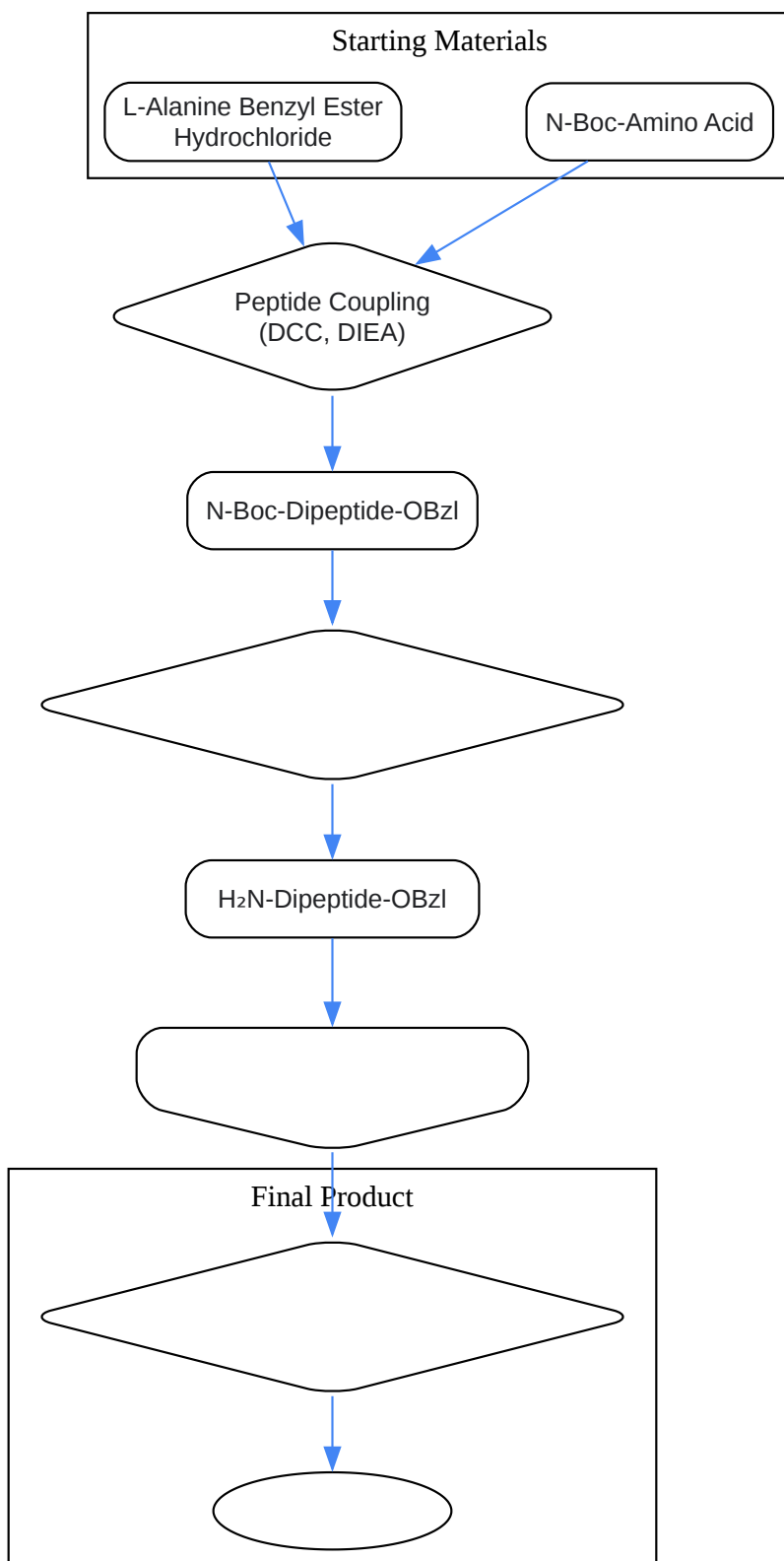
The primary application of L-alanine benzyl ester hydrochloride is as a protected amino acid building block in peptide synthesis.

### Peptide Synthesis

The benzyl ester group effectively protects the carboxylic acid functionality of L-alanine, preventing it from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt improves the handling and stability of the compound.

General Workflow for Dipeptide Synthesis:

- **Deprotection of the Coupling Partner:** The N-terminally protected amino acid (e.g., Boc-Xxx-OH) is activated.
- **Coupling:** The activated N-protected amino acid is coupled with L-alanine benzyl ester hydrochloride in the presence of a coupling agent (e.g., DCC, HBTU) and a base (e.g., DIEA) to neutralize the hydrochloride.
- **Deprotection of the Dipeptide:** The N-terminal protecting group (e.g., Boc) of the resulting dipeptide can be removed to allow for further chain elongation.
- **Final Deprotection:** The C-terminal benzyl ester can be removed at the end of the synthesis, typically by hydrogenolysis.



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Caption: Signaling pathway for dipeptide synthesis using L-alanine benzyl ester hydrochloride.



## Conclusion

L-alanine benzyl ester hydrochloride is a versatile and indispensable reagent in the field of peptide chemistry and drug development. Its well-defined structure and properties, coupled with established synthetic protocols, make it a reliable building block for the construction of complex peptide-based therapeutics and research tools. This guide provides the core technical information required by researchers and scientists to effectively utilize this compound in their work.

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## References

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- 2. thermofisher.com [thermofisher.com]
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